molecular formula C17H23N3S B8641336 1-Phenyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazine

1-Phenyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No. B8641336
M. Wt: 301.5 g/mol
InChI Key: FSZRYMDMSVMSNF-UHFFFAOYSA-N
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Patent
US04123529

Procedure details

A mixture of 2-n-propyl-4-chloromethylthiazole hydrochloride (3.18g; 0.015 mole), 1-phenylpiperazine (2.43g; 0.015 mole) and sodium carbonate (anhydrous, 10g) in absolute ethanol (60ml) was stirred and boiled under reflux for 6 hours. The suspension was filtered and the filtrate evaporated to a yellow oil. This was dissolved in boiling benzene and treated with decolourising charcoal. After filtration, the benzene was removed giving a yellow oil which crystallised 4.27g. This solid was recrystallised from petroleum ether (b.p. 60°-80° C.) at 0° C. to give a white crystalline solid (m.p. 38°-39° C.)
Name
2-n-propyl-4-chloromethylthiazole hydrochloride
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:5]1[S:6][CH:7]=[C:8]([CH2:10]Cl)[N:9]=1)[CH2:3][CH3:4].[C:12]1([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH2:2]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][N:21]2[CH2:22][CH2:23][N:18]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:19][CH2:20]2)[N:9]=1)[CH2:3][CH3:4] |f:0.1,3.4.5|

Inputs

Step One
Name
2-n-propyl-4-chloromethylthiazole hydrochloride
Quantity
3.18 g
Type
reactant
Smiles
Cl.C(CC)C=1SC=C(N1)CCl
Name
Quantity
2.43 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved
ADDITION
Type
ADDITION
Details
treated with decolourising charcoal
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the benzene was removed
CUSTOM
Type
CUSTOM
Details
giving a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised 4.27g
CUSTOM
Type
CUSTOM
Details
This solid was recrystallised from petroleum ether (b.p. 60°-80° C.) at 0° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1SC=C(N1)CN1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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